2-Bromo-N-oxazol-2-yl-acetamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

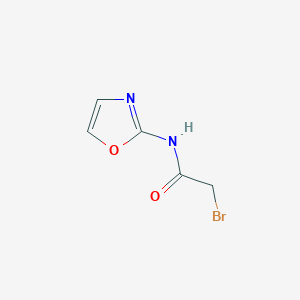

C5H5BrN2O2 |

|---|---|

Molekulargewicht |

205.01 g/mol |

IUPAC-Name |

2-bromo-N-(1,3-oxazol-2-yl)acetamide |

InChI |

InChI=1S/C5H5BrN2O2/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3H2,(H,7,8,9) |

InChI-Schlüssel |

NHTCTIBKUJZJKT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=COC(=N1)NC(=O)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

In a typical procedure, N-oxazol-2-yl-acetamide is dissolved in glacial acetic acid, and elemental bromine () is added dropwise at 0–5°C to minimize side reactions. The reaction proceeds via the generation of a bromonium ion intermediate, which attacks the electron-rich α-carbon of the acetamide moiety. The acidic environment facilitates protonation of the carbonyl oxygen, enhancing electrophilicity at the α-position.

Key Parameters:

-

Molar Ratio: A 1:1 stoichiometry of N-oxazol-2-yl-acetamide to bromine ensures complete conversion while avoiding di-bromination.

-

Temperature: Maintaining temperatures below 10°C prevents oxidative degradation of the oxazole ring.

-

Workup: The crude product is precipitated by neutralizing the reaction mixture with sodium bicarbonate () and extracted using ethyl acetate.

Yield and Purity

This method typically achieves yields of 65–75%, with purity exceeding 90% after recrystallization from ethanol. However, scalability is limited by the exothermic nature of bromine addition, necessitating rigorous temperature control.

Multi-Step Synthesis via Cyclization and Bromination

A more complex route involves constructing the oxazole ring in situ, followed by bromination. This method, adapted from protocols for related brominated oxazoles, ensures precise regiochemical control.

Stepwise Procedure

-

Hydrolysis of 2-Bromo-1-(oxazol-2-yl)ethyl Ketone:

The starting material, 2-bromo-1-(oxazol-2-yl)ethyl ketone, undergoes hydrolysis in a mixture of ethanol and aqueous sodium hydroxide () under reflux. This step converts the ketone to a carboxylic acid intermediate. -

Esterification:

The carboxylic acid is esterified using thionyl chloride () in tetrahydrofuran (THF), yielding the corresponding ethyl ester. -

Cyclization:

The ester undergoes cyclization in acetic acid at reflux, forming the oxazole ring. This step is catalyzed by dehydrating agents such as phosphorus oxychloride (). -

Bromination:

The final bromination employs tribromophosphorus () in toluene at 80–100°C, introducing the bromine atom at the α-position of the acetamide group.

Optimization Insights

Yield Profile

The multi-step approach affords an overall yield of 50–60%, with purity ≥95% after column chromatography. Despite its complexity, this method is favored for large-scale production due to superior reproducibility.

Alternative Bromination Agents: Tribromooxygen Phosphorus

Tribromooxygen phosphorus () offers a milder alternative to elemental bromine, particularly for thermally sensitive substrates.

Protocol Overview

N-Oxazol-2-yl-acetamide is suspended in dry dichloromethane (), and is added under nitrogen atmosphere. The reaction is stirred at room temperature for 12–16 hours, followed by quenching with ice water.

Advantages:

-

Reduced Side Reactions: minimizes over-bromination and oxidative ring opening.

-

Solvent Compatibility: Dichloromethane’s low polarity enhances reagent solubility without degrading the oxazole ring.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-N-oxazol-2-yl-acetamide?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting oxazol-2-amine with 2-bromoacetyl bromide in the presence of a base (e.g., aqueous Na₂CO₃) under controlled conditions. Precipitation occurs within 10–20 minutes, followed by filtration and washing with cold distilled water to isolate the product .

- Optimization : Adjust reaction stoichiometry (equimolar ratios of amine and bromoacetyl bromide) and solvent systems (e.g., CHCl₃ or EtOH) to improve yield and purity. Crystallization from ethanol (80%) enhances purity .

Q. How is this compound characterized structurally?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR in DMSO-d₆ confirms the presence of acetamide protons (δ ~2.6 ppm) and oxazole ring protons (δ ~7.0–7.7 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) match the molecular formula (C₅H₆BrN₂O₂) .

- Infrared (IR) Spectroscopy : Peaks at ~1668 cm⁻¹ (C=O stretch) and ~2900 cm⁻¹ (C-H stretches) validate functional groups .

Q. What safety protocols are essential when handling this compound?

- First Aid :

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Skin/Eye Contact : Rinse with water for 15+ minutes; consult a physician .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Crystallization : Optimize solvent systems (e.g., EtOH/CHCl₃) to grow single crystals. Slow evaporation at controlled temperatures (e.g., 298 K) improves crystal quality .

- Refinement : Use SHELXL for structure refinement. Validate bond lengths/angles against standard databases (e.g., Cambridge Structural Database). Hydrogen bonding networks (e.g., N–H⋯O interactions) stabilize crystal packing .

Q. How do steric and electronic effects influence the reactivity of the bromoacetamide group?

- Steric Effects : Bulky substituents on the oxazole ring reduce nucleophilic substitution rates. For example, adamantyl groups induce gauche conformations, altering reactivity .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the carbonyl carbon, facilitating cross-coupling reactions. DFT calculations or Hammett parameters quantify these effects .

Q. How to address contradictions in spectroscopic vs. crystallographic data?

- Case Study : If NMR suggests a planar acetamide group but crystallography reveals a twisted conformation, validate via:

- Dynamic NMR : Probe rotational barriers of the acetamide bond.

- Computational Modeling : Compare DFT-optimized geometries with experimental data .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Step Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.